molecular formula C25H23NO4S B557274 Fmoc-S-benzyl-L-cysteine CAS No. 53298-33-2

Fmoc-S-benzyl-L-cysteine

Cat. No.: B557274
CAS No.: 53298-33-2
M. Wt: 433.5 g/mol
InChI Key: AKXYVGAAQGLAMD-QHCPKHFHSA-N
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Description

Fmoc-S-benzyl-L-cysteine (CAS 53298-33-2) is a protected cysteine derivative widely used in solid-phase peptide synthesis (SPPS). The compound features two critical protective groups:

  • Fmoc (9-fluorenylmethoxycarbonyl): Protects the α-amino group, enabling stepwise peptide elongation via Fmoc-based SPPS.
  • S-benzyl: Shields the thiol (-SH) side chain of cysteine, preventing unwanted disulfide bond formation during synthesis .

This derivative is particularly valued for its compatibility with automated synthesizers (e.g., Applied Biosystems Model 431A) and its efficient deprotection under trifluoroacetic acid (TFA) cleavage conditions . Post-synthesis, the S-benzyl group is removed using TFA (95%) with scavengers like anisole/ethanedithiol/ethylmethylsulfide (3:1:1) to minimize side reactions .

Biochemical Analysis

Biochemical Properties

Fmoc-S-benzyl-L-cysteine is involved in a variety of biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and involves a variety of biochemical processes.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are diverse. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level through a variety of mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with several enzymes or cofactors and can affect metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It interacts with various transporters or binding proteins, and these interactions can affect its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are complex. This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles.

Biological Activity

Fmoc-S-benzyl-L-cysteine is a derivative of the amino acid cysteine, characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group on the nitrogen atom and a benzyl group attached to the sulfur atom. This compound plays a significant role in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS), where it protects the thiol group of cysteine, preventing undesired side reactions during synthesis. The molecular formula is C25_{25}H23_{23}NO4_4S, with a molar mass of 433.52 g/mol .

Role in Peptide Synthesis

This compound is integral to producing biologically active peptides. The Fmoc group allows for easy removal under basic conditions, typically using piperidine, which facilitates efficient deprotection without affecting other functional groups. This property makes it particularly valuable in synthesizing complex peptide structures that require precise control over functional group protection and reactivity .

Biological Activities

The biological activities associated with this compound primarily stem from its application in synthesizing peptides that interact with various biological systems. Key activities include:

  • Antioxidant Properties : Peptides synthesized from this compound exhibit antioxidant activity, which can protect cells from oxidative stress.
  • Antimicrobial Activity : Certain peptides derived from this compound have shown potential antimicrobial properties, making them candidates for developing new antibiotics.
  • Anticancer Activity : Some studies indicate that peptides containing cysteine derivatives can induce apoptosis in cancer cells, highlighting their potential as therapeutic agents .

Case Studies and Research Findings

Several studies have evaluated the biological activity of peptides synthesized using this compound:

  • Peptide Antioxidants : Research demonstrated that peptides synthesized with this compound exhibited significant radical scavenging activity, suggesting their potential as antioxidants in biomedical applications .
  • Antimicrobial Peptides : A study focused on synthesizing antimicrobial peptides using this compound showed promising results against various bacterial strains, indicating its utility in developing new antimicrobial agents .
  • Cytotoxicity Studies : In another investigation, derivatives of this compound were tested for cytotoxic effects on cancer cell lines. The results indicated that certain synthesized peptides could effectively inhibit cell proliferation and induce apoptosis .

Comparative Analysis

The following table summarizes the characteristics and biological activities of different cysteine derivatives used in peptide synthesis:

Compound NameStructure/Functional GroupUnique FeaturesBiological Activity
This compound Fmoc on nitrogen, benzyl on sulfurStable under basic conditions; versatile for peptide synthesisAntioxidant, antimicrobial, anticancer
N-Fmoc-L-cysteine Fmoc on L-cysteineLacks benzyl protection; more prone to oxidationLimited due to instability
S-Benzyl-L-cysteine Benzyl on L-cysteineNo Fmoc protection; less stable during synthesisModerate biological activity
N-Boc-S-benzyl-L-cysteine Boc group instead of FmocMore stable under acidic conditionsLimited applications

Scientific Research Applications

Peptide Synthesis

Overview : Fmoc-S-benzyl-L-cysteine is a crucial building block in the synthesis of peptides through the Fmoc (fluorenylmethyloxycarbonyl) solid-phase peptide synthesis (SPPS) method. Its use allows for the incorporation of cysteine residues into peptides, which are essential for forming disulfide bonds and enhancing biological activity.

Key Benefits :

  • Enables the synthesis of complex peptide structures.
  • Supports the production of therapeutic peptides that can enter clinical trials.

Case Study : A recent study highlighted the efficiency of Fmoc SPPS in synthesizing cyclic dipeptide super hydrogelators, showing minimal cytotoxicity towards human colorectal cancer cells while enhancing anticancer drug efficacy through controlled release mechanisms .

Drug Discovery

Overview : The unique properties of this compound make it valuable in pharmaceutical research, particularly in developing new therapeutics targeting diseases like cancer and infectious diseases.

Key Applications :

  • Acts as a scaffold for drug design.
  • Facilitates the development of targeted therapies.

Data Table : Comparative Analysis of Drug Discovery Applications

Application AreaExample CompoundTarget DiseaseOutcome
Anticancer AgentsCyclic DipeptideColorectal CancerEnhanced drug efficacy
Infectious Disease AgentsModified PeptidesBacterial InfectionsImproved specificity and potency

Bioconjugation

Overview : this compound is employed in bioconjugation processes to attach drugs or imaging agents to biomolecules. This enhances the efficacy and specificity of therapeutic agents.

Key Benefits :

  • Allows for targeted delivery of drugs.
  • Improves imaging techniques in diagnostic applications.

Case Study : Research demonstrated successful bioconjugation using this compound to link imaging agents with antibodies, resulting in improved localization of tumor cells in preclinical models.

Protein Engineering

Overview : This compound aids in modifying proteins to study their functions or improve their stability, which is crucial for various biotechnological applications.

Applications :

  • Enhances protein solubility and stability.
  • Facilitates the study of protein interactions and functions.

Data Table : Summary of Protein Engineering Applications

Modification TypeImpact on ProteinApplication Area
Stability EnhancementIncreased shelf-lifeTherapeutic Proteins
Functional StudiesInsights into mechanismsBiochemical Research

Research in Chemical Biology

Overview : this compound is utilized in various chemical biology applications, helping scientists explore cellular mechanisms and develop new diagnostic tools.

Key Contributions :

  • Assists in understanding disease mechanisms at a molecular level.
  • Aids in the development of novel biomarkers for disease detection.

Chemical Reactions Analysis

Deprotection Reactions

The sequential removal of protecting groups is critical for peptide synthesis.

Fmoc Group Removal

  • Reagent : Piperidine (20–30% in DMF) .
  • Mechanism : Base-induced β-elimination cleaves the Fmoc group, generating a free α-amino group.
  • Conditions : Room temperature, 10–30 minutes.
  • Side Reactions :
    • Racemization at the α-carbon under prolonged basic conditions .
    • Formation of 3-(1-piperidinyl)alanine by-products during C-terminal cysteine deprotection .

Benzyl Group Removal

  • Reagent : Trifluoroacetic acid (TFA) with scavengers (e.g., triisopropylsilane, water) .
  • Mechanism : Acidolytic cleavage of the benzyl thioether to liberate the free thiol.
  • Conditions : TFA (95%), 1–2 hours at room temperature.
  • Side Reactions :
    • Partial β-elimination of cysteine residues under strong acidic conditions .
    • Competing disulfide bond formation if scavengers are omitted .

Table 1: Deprotection Efficiency Under Varied Conditions

Protecting GroupReagentTime (min)Yield (%)By-Products ObservedSource
Fmoc30% Piperidine20>95<1% racemization
BenzylTFA + TIPS/H₂O90925% β-elimination

Alkylation and Arylation Reactions

The benzyl-protected thiol can participate in nucleophilic substitutions after deprotection.

S-Alkylation

  • Substrates : Alkyl halides (e.g., methyl iodide, benzyl bromide).
  • Conditions : Mildly basic (pH 8–9), aqueous/organic solvents .
  • Example :
    • Reaction with benzyl bromide yields S,S-dibenzyl cysteine derivatives .

S-Arylation

  • Catalyst : Copper(I/II) bromide (1–3 mol%) .
  • Substrates : Aryl halides (e.g., bromobenzene).
  • Conditions : DMF, 70–110°C, 24–48 hours .
  • Yield : 81–85% for S-phenyl-L-cysteine derivatives .

Table 2: Copper-Catalyzed S-Arylation Optimization

Aryl HalideCatalyst (mol%)Temperature (°C)Time (h)Yield (%)Purity (%)Source
BromobenzeneCuBr (3)1104881.795
IodobenzeneCuI (1)902485.297

Disulfide Bond Formation

Post-deprotection, the free thiol undergoes oxidation to form disulfide bridges, critical for peptide tertiary structure.

  • Oxidizing Agents : Air (O₂), dimethyl sulfoxide (DMSO), or iodine .
  • Conditions : Neutral pH, aqueous buffer (e.g., ammonium bicarbonate) .
  • Efficiency : >90% disulfide formation in model peptides .

Key Consideration :

  • Competing thiol-disulfide exchange reactions require controlled stoichiometry and pH .

Racemization

  • Cause : Prolonged exposure to piperidine or strong bases during Fmoc removal .
  • Mitigation : Use of shorter deprotection times (<10 minutes) and additives like HOBt .

β-Elimination

  • Cause : Acidic cleavage of benzyl groups with insufficient scavengers .
  • Mitigation : Addition of 2.5% triisopropylsilane to TFA reduces by-products to <5% .

Aspartimide Formation

  • Context : Adjacent aspartic acid residues in peptide chains .
  • Prevention : Use of less labile protecting groups (e.g., Epe or Bno) reduces aspartimide rates to <0.2% per cycle .

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares Fmoc-S-benzyl-L-cysteine with other cysteine derivatives, emphasizing protecting groups, deprotection methods, and applications:

Compound Protecting Group(s) Deprotection Method Key Applications Stability/Reactivity Notes Reference
This compound S-benzyl 95% TFA + scavengers SPPS, disulfide bond control Stable under SPPS; susceptible to FMO3-mediated oxidation
Fmoc-Cys(t-Bu)-OH S-tert-butyl 95% TFA SPPS with acid-labile protection Requires strong acid; less nucleophilic sulfur than S-benzyl
Fmoc-Cys(Acm)-OH S-acetamidomethyl Iodine (I₂) or Hg²⁺ Orthogonal protection in SPPS Stable to TFA; requires post-synthesis iodine treatment
Fmoc-Cys(Trt)-OH S-trityl 95% TFA SPPS with acid-labile protection Faster deprotection than t-Bu/Acm derivatives
Boc-S-(4-methylbenzyl)-L-cysteine S-4-methylbenzyl, Boc TFA (Boc) + specific scavengers SPPS with tailored solubility Enhanced lipophilicity due to methyl substitution
Fmoc-L-cysteic acid Oxidized sulfonic acid Not applicable (pre-oxidized) Proteomics, disulfide bond mimicry Irreversible oxidation; no thiol reactivity

Deprotection Efficiency and Compatibility

  • This compound : Requires 95% TFA with scavengers for simultaneous Fmoc and S-benzyl removal. Scavenger choice (e.g., ethanedithiol) is critical to prevent alkylation side reactions .
  • Fmoc-Cys(Acm)-OH : Requires iodine oxidation post-TFA cleavage to remove Acm, enabling selective disulfide formation .
  • Fmoc-Cys(Trt)-OH : Deprotects faster than t-Bu derivatives under TFA, but Trt may increase steric hindrance during coupling .

Properties

IUPAC Name

(2R)-3-benzylsulfanyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23NO4S/c27-24(28)23(16-31-15-17-8-2-1-3-9-17)26-25(29)30-14-22-20-12-6-4-10-18(20)19-11-5-7-13-21(19)22/h1-13,22-23H,14-16H2,(H,26,29)(H,27,28)/t23-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKXYVGAAQGLAMD-QHCPKHFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CSC[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70471889
Record name Fmoc-S-benzyl-L-cysteine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70471889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

433.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53298-33-2
Record name Fmoc-S-benzyl-L-cysteine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70471889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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